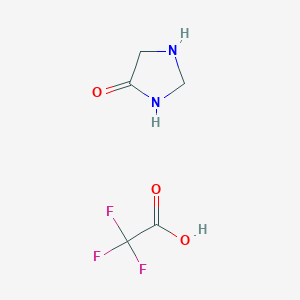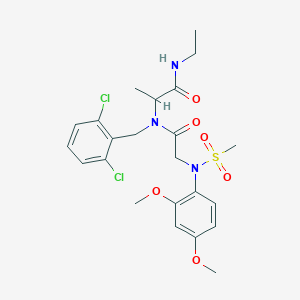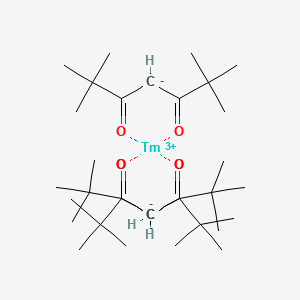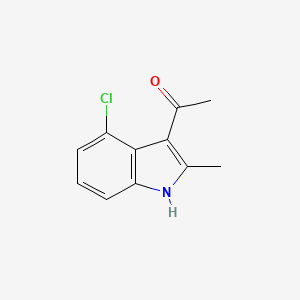![molecular formula C18H17N3O2 B12947648 N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide CAS No. 61548-90-1](/img/structure/B12947648.png)
N-(Benzyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide is a compound that features an imidazole ring, a benzamide group, and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Benzyl Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Benzamide Group: The benzamide group can be formed by reacting the imidazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydride.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The benzamide group can interact with proteins and other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)phenylacetamide: Similar structure but with a phenylacetamide group.
Uniqueness
N-((1H-Imidazol-4-yl)methyl)-N-(benzyloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring allows for interactions with metal ions and enzymes, while the benzamide and benzyloxy groups provide additional sites for molecular interactions.
Properties
CAS No. |
61548-90-1 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)-N-phenylmethoxybenzamide |
InChI |
InChI=1S/C18H17N3O2/c22-18(16-9-5-2-6-10-16)21(12-17-11-19-14-20-17)23-13-15-7-3-1-4-8-15/h1-11,14H,12-13H2,(H,19,20) |
InChI Key |
BXDGJJJRNZZAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON(CC2=CN=CN2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)
![2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2,3-dihydro-7-benzofuranyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12947584.png)








![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)
